Cas no 1708260-79-0 (3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine)
![3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine structure](https://ja.kuujia.com/scimg/cas/1708260-79-0x500.png)
3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine 化学的及び物理的性質
名前と識別子
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- 3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine
- 3-Ethanesulfonyl-pyrazolo[1,5-a]pyrimidin-6-ylamine
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- インチ: 1S/C8H10N4O2S/c1-2-15(13,14)7-4-11-12-5-6(9)3-10-8(7)12/h3-5H,2,9H2,1H3
- InChIKey: MIVCRJFCGGQGKJ-UHFFFAOYSA-N
- SMILES: S(CC)(C1C=NN2C=C(C=NC2=1)N)(=O)=O
計算された属性
- 精确分子量: 226.052
- 同位素质量: 226.052
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 326
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.7
- XLogP3: -0.8
3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM287810-1g |
3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine |
1708260-79-0 | 97% | 1g |
$1029 | 2021-08-18 | |
Chemenu | CM287810-1g |
3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine |
1708260-79-0 | 97% | 1g |
$1089 | 2023-02-17 |
3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amineに関する追加情報
Introduction to 3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine (CAS No. 1708260-79-0)
3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazolopyrimidine class, a scaffold that has been extensively studied for its role in drug discovery. The presence of an ethylsulfonyl group at the 3-position and an amine group at the 6-position of the pyrazolopyrimidine core contributes to its distinct chemical properties and reactivity, making it a valuable candidate for further exploration in medicinal chemistry.
The chemical structure of 3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine (CAS No. 1708260-79-0) can be described as a fused bicyclic system consisting of a pyrazole ring linked to a pyrimidine ring. The ethylsulfonyl substituent introduces a polar, electron-withdrawing moiety that can influence the electronic properties of the molecule, while the amine group provides a site for hydrogen bonding and further functionalization. These structural elements make it an intriguing compound for designing molecules with specific interactions with biological targets.
In recent years, there has been growing interest in exploring novel heterocyclic compounds for their therapeutic potential. Pyrazolopyrimidines, in particular, have shown promise as scaffolds for developing drugs targeting various diseases, including cancer, inflammation, and infectious diseases. The compound 3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine is no exception and has been studied for its potential pharmacological effects.
One of the most compelling aspects of this compound is its ability to interact with biological macromolecules in a specific manner. The ethylsulfonyl group can engage in dipole-dipole interactions and hydrogen bonding, while the amine group can form hydrogen bonds with nucleophilic residues in proteins or nucleic acids. These interactions are crucial for modulating the activity of enzymes and receptors involved in disease pathways.
Recent studies have highlighted the importance of understanding the three-dimensional structure of target proteins to design more effective inhibitors or activators. Computational methods such as molecular docking have been employed to predict how 3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine might bind to specific targets. These studies suggest that the compound could potentially inhibit enzymes involved in cancer cell proliferation or modulate inflammatory pathways by binding to relevant protein targets.
The synthesis of 3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically starts from readily available precursors such as pyrazole and malononitrile derivatives. The introduction of the ethylsulfonyl group at the 3-position is achieved through sulfonylation reactions, while the amine group at the 6-position is often introduced via reductive amination or other amine-forming reactions.
The chemical stability of 3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine is another critical factor that needs to be considered during its synthesis and application. The compound should be stable under various storage conditions to ensure its efficacy in biological assays. Studies have shown that this compound exhibits good stability under ambient conditions but may degrade under extreme pH or temperature conditions.
In vitro studies have been conducted to evaluate the biological activity of 3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine. These studies have revealed promising results in terms of inhibiting certain enzymes and cell lines associated with cancer and inflammation. For instance, preliminary data suggest that this compound may inhibit kinases involved in tumor growth by binding to their active sites and disrupting their function.
The potential therapeutic applications of 3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine are broad and include treatments for various diseases. In oncology, this compound has shown promise as a lead molecule for developing kinase inhibitors that could be used to treat solid tumors and hematological malignancies. Additionally, its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis.
Further research is needed to fully elucidate the mechanism of action of 3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine and optimize its pharmacokinetic properties. Preclinical studies are essential to determine its safety profile and efficacy before it can be considered for clinical trials. These studies will also help identify any potential side effects or drug-drug interactions that need to be addressed.
The development of novel pharmaceutical compounds is a complex process that requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The case of 3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine exemplifies how structural modifications can lead to compounds with unique biological activities and therapeutic potential.
In conclusion,3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine (CAS No. 1708260-79-0) is a promising heterocyclic compound with significant potential in drug discovery. Its unique structural features and observed biological activities make it an attractive candidate for further development into therapeutic agents targeting various diseases.
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